molecular formula C15H16N2O4S B4962470 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B4962470
M. Wt: 320.4 g/mol
InChI Key: LJKKVPGAHWQVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential use in scientific research. MPPA is a member of the sulfonamide family of compounds, which have been used for a variety of purposes including as antibiotics, antidiabetic agents, and anticancer drugs.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as other enzymes and biological pathways. This compound has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, this compound has been shown to have a variety of potential applications in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.

Future Directions

There are several potential future directions for research on 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have applications in the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of this compound analogs with improved anticancer activity. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves several steps, including the reaction of 4-methylphenylamine with chlorosulfonic acid to form 4-methylphenylsulfonamide. This compound is then reacted with 2-chloroacetic acid to produce this compound. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. This compound has been shown to have potential as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. In addition, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKKVPGAHWQVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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